molecular formula C36H58N2O4 B12420046 Senp1-IN-3

Senp1-IN-3

Cat. No.: B12420046
M. Wt: 582.9 g/mol
InChI Key: CMYOMWCIRQWAOZ-ZDIFQBRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senp1-IN-3 is a small molecule inhibitor that targets sentrin-specific protease 1 (SENP1). SENP1 is a protein involved in the deSUMOylation process, which is crucial for regulating various cellular processes, including apoptosis, angiogenesis, and transcription. SENP1 is highly expressed in several cancers, making it a potential target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senp1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Senp1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Senp1-IN-3 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of SENP1 in various chemical processes.

    Biology: Helps in understanding the biological functions of SENP1 and its involvement in cellular processes like apoptosis and angiogenesis.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit SENP1 activity and suppress tumor growth.

    Industry: Used in the development of new therapeutic agents targeting SENP1 for cancer treatment.

Mechanism of Action

Senp1-IN-3 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition leads to the accumulation of SUMOylated proteins, which can affect various cellular pathways. SENP1 is involved in the regulation of transcription factors, cell cycle proteins, and signaling pathways such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Senp1-IN-3

This compound is unique due to its high specificity and potency in inhibiting SENP1. Unlike other inhibitors, it has been shown to effectively suppress tumor growth in various cancer models, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C36H58N2O4

Molecular Weight

582.9 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,11,12,14b-heptamethyl-8a-[methyl-[2-(methylamino)-2-oxoethyl]carbamoyl]-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate

InChI

InChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1

InChI Key

CMYOMWCIRQWAOZ-ZDIFQBRASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)N(C)CC(=O)NC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC

Origin of Product

United States

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